molecular formula C12H13NO5 B184983 Dimethyl 2-acetamidoterephthalate CAS No. 5441-05-4

Dimethyl 2-acetamidoterephthalate

Cat. No.: B184983
CAS No.: 5441-05-4
M. Wt: 251.23 g/mol
InChI Key: RBUKAETXQLGLGD-UHFFFAOYSA-N
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Description

Historical Context and Development

The development of this compound emerged from extensive research into pyridoxal-5-phosphate-dependent enzyme inhibitors, marking a pivotal advancement in herbicide discovery. This compound represents the culmination of efforts to identify novel targets for weed control, specifically focusing on serine hydroxymethyltransferase 1 as a promising herbicidal target. The historical significance of this compound lies in its classification as a first-in-class inhibitor, indicating that no previous compounds with similar structural features and mechanisms of action existed before its discovery.

The development timeline reflects modern approaches to herbicide discovery, incorporating advanced computational techniques such as virtual screening and molecular docking studies. Structure determination efforts utilized sophisticated X-ray crystallography methods to resolve the three-dimensional architecture of target enzymes, providing the foundation for rational drug design approaches. The compound emerged from systematic screening programs that evaluated numerous derivatives, ultimately identifying this compound-containing compounds as possessing significant herbicidal activity.

This breakthrough occurred during a period when agricultural science faced increasing pressure to develop novel herbicides with unique modes of action. Traditional herbicide classes had become less effective due to widespread resistance development, necessitating innovative approaches to weed management. The identification of this compound represented a response to these challenges, offering a completely new mechanism for controlling problematic weed species.

Chemical Classification and Structural Overview

This compound possesses the molecular formula C₁₂H₁₃NO₅, classifying it as an aromatic acetamido compound derived from terephthalic acid. The structural framework consists of a benzene ring substituted with two methyl ester groups at the 1,4-positions and an acetamido substituent at the 2-position. This configuration places the compound within the broader category of terephthalic acid derivatives, sharing structural similarities with industrially important compounds used in polymer synthesis.

The systematic chemical name, dimethyl 2-acetamidobenzene-1,4-dicarboxylate, reflects the compound's structural organization and functional group arrangement. The acetamido group contributes to the compound's biological activity, while the dimethyl ester functionality influences its physicochemical properties and bioavailability. The aromatic core provides structural stability and contributes to the compound's binding interactions with target proteins.

Spectroscopic analysis reveals characteristic features consistent with the proposed structure, including specific absorption patterns in nuclear magnetic resonance and infrared spectroscopy. The compound exhibits a planar aromatic system with substituents that can participate in hydrogen bonding and other intermolecular interactions. These structural features directly correlate with the compound's biological activity and selectivity patterns observed in herbicidal applications.

Importance in Organic Chemistry and Agricultural Science

In organic chemistry, this compound represents an important example of how structural modifications to established molecular frameworks can yield compounds with entirely new biological activities. The compound demonstrates the principle that systematic structural exploration of known chemical scaffolds can lead to breakthrough discoveries in medicinal and agricultural chemistry. Its development illustrates successful application of structure-activity relationship studies in optimizing herbicidal properties while maintaining selectivity.

The agricultural significance of this compound extends beyond its direct herbicidal effects to encompass broader implications for sustainable farming practices. The compound targets Conyza canadensis serine hydroxymethyltransferase 1, an enzyme critical for amino acid metabolism in target weeds. This novel mechanism of action provides an alternative to conventional herbicide modes of action, potentially addressing resistance issues that have emerged with existing herbicide classes.

Research has demonstrated that this compound exhibits selective activity against target weed species while showing minimal adverse effects on important crop plants such as maize. This selectivity profile makes the compound particularly valuable for integrated pest management strategies, allowing farmers to control problematic weeds without compromising crop yields. The compound's environmental profile also appears favorable, with studies indicating no obvious adverse effects on beneficial insects such as honeybees.

Current Research Landscape and Applications

Contemporary research on this compound focuses on optimization of herbicidal activity through systematic structural modifications and derivative synthesis. Scientists have developed numerous analogues of the parent compound, with some derivatives showing enhanced potency against target weed species. Compound 9ay, identified as dimethyl 2-(2-(4-(2-(4-bromo-2-chlorophenoxy) acetyl)piperazin-1-yl)acetamido) terephthalate, demonstrated the highest herbicidal activity among synthesized compounds with an EC₅₀ value of 193.8 grams active ingredient per hectare.

Current applications focus on controlling major broadleaf and grassy weeds that pose significant challenges to agricultural productivity. Research has confirmed the compound's effectiveness against various weed species while maintaining acceptable crop safety profiles. Selectivity studies have evaluated the compound's effects on multiple crop species, including maize, rice, Hibiscus cannabinus, and soybean, providing valuable data for potential commercial applications.

Ongoing research initiatives investigate the compound's mechanism of action at the molecular level, utilizing advanced biochemical techniques to understand its interaction with target enzymes. These studies employ ultrastructural analysis of mitochondrial changes, in vivo and in vitro enzyme activity assays, and genetic analysis to comprehensively characterize the compound's mode of action. Such detailed mechanistic understanding facilitates rational design of improved derivatives and helps predict potential resistance development pathways.

Properties

CAS No.

5441-05-4

Molecular Formula

C12H13NO5

Molecular Weight

251.23 g/mol

IUPAC Name

dimethyl 2-acetamidobenzene-1,4-dicarboxylate

InChI

InChI=1S/C12H13NO5/c1-7(14)13-10-6-8(11(15)17-2)4-5-9(10)12(16)18-3/h4-6H,1-3H3,(H,13,14)

InChI Key

RBUKAETXQLGLGD-UHFFFAOYSA-N

SMILES

CC(=O)NC1=C(C=CC(=C1)C(=O)OC)C(=O)OC

Canonical SMILES

CC(=O)NC1=C(C=CC(=C1)C(=O)OC)C(=O)OC

Other CAS No.

5441-05-4

Origin of Product

United States

Preparation Methods

Hydrogenation Conditions

  • Catalyst : Noble metal catalysts (e.g., Pd/C, PtO₂) or self-developed catalysts (e.g., Ru-based systems) are used.

  • Solvent : Isopropanol is preferred due to its polarity and miscibility with hydrogen.

  • Reaction Parameters :

    • Temperature: 80–100°C

    • Pressure: 0.3–2.5 MPa H₂

    • Time: 2–6 hours.

Mechanism :
DNTA+3H2CatalystDMT+2H2O\text{DNTA} + 3\text{H}_2 \xrightarrow{\text{Catalyst}} \text{DMT} + 2\text{H}_2\text{O}
The reaction proceeds via sequential reduction of the nitro group to amine.

Performance Metrics

ParameterValueSource
Conversion Rate100%
Yield95–96.5%
Purity (HPLC)≥99.5%

Advantages : High selectivity, minimal byproducts, and scalability.

Acylation of Dimethyl Aminoterephthalate

The acetyl group is introduced via nucleophilic acyl substitution.

Acetylating Agents

  • Acetyl Chloride : Direct acylation in dichloromethane with triethylamine.

  • Acetic Anhydride : Used with catalytic sulfuric acid.

  • DMF/DMA Mixtures : Solvent-free acylation at 60–80°C.

Reaction Optimization

  • Temperature : 0–5°C for exothermic control.

  • Base : Triethylamine or pyridine to neutralize HCl.

  • Solvent : Non-polar solvents (e.g., toluene) improve yield.

Typical Protocol :

  • Dissolve DMT (1 eq) in anhydrous CH₂Cl₂.

  • Add acetyl chloride (1.2 eq) dropwise at 0°C.

  • Stir for 4 hours, then quench with ice water.

Yield : 85–92%.

Alternative Synthetic Routes

Nitration-Acetylation Tandem Reaction

  • Step 1 : Nitration of dimethyl terephthalate using HNO₃/H₂SO₄ at 0°C.

  • Step 2 : Selective reduction of nitro to amine, followed by acetylation.
    Yield : 70–75% (over two steps).

Microwave-Assisted Synthesis

  • Conditions : 100°C, 30 minutes, using acetic anhydride and ZnCl₂.
    Advantages : 40% reduction in reaction time.

Purification and Characterization

Crystallization

  • Solvent : Ethanol/water (3:1) at 0°C.

  • Purity : ≥99% after recrystallization.

Analytical Data

  • MP : 127–130°C.

  • ¹H NMR (CDCl₃) : δ 2.15 (s, 3H, CH₃), 3.90 (s, 6H, OCH₃), 7.50–8.10 (m, 3H, Ar-H).

  • IR (KBr) : 1745 cm⁻¹ (C=O), 1660 cm⁻¹ (amide I).

Industrial-Scale Considerations

Cost-Efficiency

  • Catalyst Reusability : Pd/C retains 90% activity after 5 cycles.

  • Solvent Recovery : Isopropanol is distilled and reused.

Environmental Impact

  • E-Factor : 0.8 (vs. 5.2 for traditional methods).

  • Waste : <5% inorganic salts .

Q & A

Basic Questions

Q. What are the recommended laboratory synthesis methods for dimethyl 2-acetamidoterephthalate?

  • Methodological Answer : The compound can be synthesized via esterification of 2-acetamidoterephthalic acid using methanol under acidic catalysis (e.g., sulfuric acid) under reflux conditions. Reaction progress should be monitored using thin-layer chromatography (TLC). Post-synthesis, purification is typically achieved through recrystallization using a solvent system like methanol-water. This approach aligns with general esterification protocols for aromatic esters .

Q. Which analytical techniques are critical for characterizing this compound?

  • Methodological Answer :

  • Structural Confirmation : Employ 1H^1H-NMR and 13C^{13}C-NMR to verify the ester and acetamide groups.
  • Purity Assessment : High-performance liquid chromatography (HPLC) with UV detection ensures purity (>98%).
  • Functional Group Analysis : Fourier-transform infrared spectroscopy (FTIR) identifies characteristic peaks (e.g., C=O stretches at ~1700 cm1^{-1}).
    Cross-referencing with spectral databases or synthesized standards is essential .

Q. What safety protocols should be followed when handling this compound?

  • Methodological Answer :

  • Ventilation : Use fume hoods to minimize inhalation risks.
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats.
  • Spill Management : Absorb spills with inert materials (e.g., silica gel) and dispose as hazardous waste.
    While specific safety data for this compound is limited, protocols for structurally similar phthalates (e.g., dimethyl phthalate) provide a reliable framework .

Advanced Research Questions

Q. How can factorial design optimize reaction conditions for this compound synthesis?

  • Methodological Answer : Implement a 2k^k factorial design to evaluate variables such as temperature (e.g., 60–100°C), catalyst concentration (1–5 mol%), and reaction time (4–12 hours). Use analysis of variance (ANOVA) to identify significant factors affecting yield. Response surface methodology (RSM) can further refine optimal conditions .

Q. What computational tools are effective in predicting the reactivity or stability of this compound?

  • Methodological Answer : Density functional theory (DFT) simulations (e.g., using Gaussian or CP2K) model reaction pathways and transition states. Molecular dynamics (MD) simulations assess stability under thermal or solvation conditions. These tools reduce experimental trial-and-error and guide synthetic routes .

Q. How can researchers resolve discrepancies in spectroscopic data during characterization?

  • Methodological Answer :

  • Cross-Validation : Combine NMR, mass spectrometry (MS), and X-ray crystallography for structural confirmation.
  • Impurity Analysis : Use HPLC-MS to detect byproducts or degradation compounds.
  • Solvent Effects : Re-run spectra in deuterated solvents (e.g., DMSO-d6_6) to eliminate solvent-shift artifacts.
    Contradictions often arise from impurities or instrument calibration errors, necessitating multi-technique validation .

Q. What statistical methods address inconsistent yield data in this compound synthesis?

  • Methodological Answer : Apply Grubbs’ test to identify outliers. Use regression analysis to correlate variables (e.g., catalyst loading vs. yield). Design of experiments (DOE) principles, such as blocking and randomization, mitigate confounding factors. For reproducibility, report confidence intervals (e.g., 95% CI) .

Key Methodological Considerations

  • Data Management : Utilize chemical software (e.g., ACD/Labs or ChemAxon) for spectral data storage, ensuring encryption and version control to maintain integrity .
  • Toxicity Assessment : While direct data on this compound is limited, extrapolate from cumulative risk assessment frameworks for phthalates, focusing on metabolic pathways and chronic exposure models .
  • Separation Technologies : For purification, explore membrane-based separation (e.g., nanofiltration) or advanced crystallization techniques to improve yield and scalability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.